molecular formula C17H10FNO2 B1239775 3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile CAS No. 550997-55-2

3-(3-Fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile

Cat. No. B1239775
Key on ui cas rn: 550997-55-2
M. Wt: 279.26 g/mol
InChI Key: NSSOSHDCWCMNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557237B2

Procedure details

In a highly preferred process of this invention, 3-Bromo-7-methoxy-1-naphthonitrile (6) is coupled with 3-fluoro-4-methoxyphenylboronic acid, which is commercially available, under the well-known Suzuki condition using sodium bicarbonate and catalytic amount of dichloro-bis(triphenylphosphine) palladium (II) in a mixture of water and 1,2-dimethoxyethane to give 3-(3-fluoro-4-methoxyphenyl)-7-meythoxy-1-naphthonitrile (8); typically the yield is approximately 98% with about 95%+HPLC purity. Finally, in this highly preferred process 3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile (8) is demethylated using boron tribromide at about 83° C. and recrystallized from a mixture of water and ethanol to give 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxy-1-naphthonitrile (1), typically in about 73% yield with 99%+HPLC purity.
Name
3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[C:12]([C:22]#[N:23])[C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[C:15]([O:20]C)[CH:14]=3)[CH:5]=[CH:6][C:7]=1[O:8]C.B(Br)(Br)Br>>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[C:12]([C:22]#[N:23])[C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[C:15]([OH:20])[CH:14]=3)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
3-(3-fluoro-4-methoxyphenyl)-7-methoxy-1-naphthonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1OC)C=1C=C(C2=CC(=CC=C2C1)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 83° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of water and ethanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1O)C=1C=C(C2=CC(=CC=C2C1)O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.